![molecular formula C13H23N3S B565638 N-Propylpramipexole CAS No. 1246815-83-7](/img/structure/B565638.png)
N-Propylpramipexole
説明
科学的研究の応用
Parkinson's Disease Treatment : Pramipexole is effective in treating Parkinson's disease due to its high affinity for dopamine D2-like receptors, particularly dopamine D3 receptors. It differs from other dopamine receptor agonists in selectivity, preferential affinity, and efficacy for stimulating dopamine receptors, indicating its distinct role in Parkinson's disease therapy (Piercey et al., 1996).
Amyotrophic Lateral Sclerosis (ALS) : Dexpramipexole, a derivative of pramipexole, has been tested for safety and efficacy in ALS treatment. It showed a dose-dependent attenuation of functional decline and mortality in ALS, supporting further testing in this domain (Cudkowicz et al., 2011).
Neuroprotection : Pramipexole has demonstrated neuroprotective effects against cell death in dopaminergic and non-dopaminergic cells. This action is not dependent on dopamine receptor occupation or antioxidant activity, suggesting its potential in neurodegenerative diseases treatment (Gu et al., 2004).
Antidepressant Effects : It has shown potential antidepressant activity. In animal studies, pramipexole reduced immobility time in the forced swimming test, indicating its effectiveness in treating depression (Maj et al., 2005).
Advanced Parkinson’s Disease : In advanced parkinsonian patients with motor fluctuations, pramipexole has shown significant improvement in motor function and activities of daily living, indicating its efficacy in advanced stages of the disease (Pinter et al., 1999).
Binding Sites in Rat Brain : Studies have revealed high concentrations of pramipexole binding sites in the rat brain, particularly in mesolimbic areas, suggesting its potential therapeutic profile for treating psychiatric and neurological diseases (Catnacho-Ochoa et al., 1995).
Vesicular Dopamine Uptake : Pramipexole increases vesicular dopamine uptake in synaptic vesicles, which could be relevant to the treatment of neurodegenerative disorders (Truong et al., 2003).
Traumatic Brain Injury (TBI) : Pramipexole has shown neuroprotective effects against oxidative stress and mitochondrial dysfunction following TBI in rats. Its effects may involve activation of the Nrf2/HO-1 signaling pathway, indicating its potential therapeutic application in TBI (Salman et al., 2020).
Reward Anticipation Modulation : Pramipexole modulates the neural network of reward anticipation, suggesting its potential implications in impulse control disorders related to Parkinson's disease treatment (Ye et al., 2011).
Dopamine Transporter Imaging in Parkinson Disease Progression : Pramipexole showed a reduction in the loss of striatal dopamine transporter uptake compared to levodopa in early Parkinson disease, highlighting its potential role in slowing disease progression (JAMA, 2002).
作用機序
- It has a high relative specificity and full intrinsic activity at the D2 subfamily of dopamine receptors , binding more strongly to the D3 subtype than to D2 or D4 receptors .
- The exact details of its mechanism remain unknown, but its efficacy in treating Parkinson’s symptoms (such as tremor, rigidity, and slow movement) is well-established .
- In vivo studies suggest it shields these neurons from transient forebrain ischemia and the toxic effects of substances like methamphetamine, 3-acetylpyridine, 6-hydroxydopamine, and MPTP .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
特性
IUPAC Name |
(6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHVRDSQVRQBFT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)SC(=N2)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154459 | |
Record name | N-Propylpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylpramipexole | |
CAS RN |
1246815-83-7 | |
Record name | N-Propylpramipexole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Propylpramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PROPYLPRAMIPEXOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX3W8MNCL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。